molecular formula C9H14NNaO4 B6197964 sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 2179361-72-7

sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B6197964
CAS No.: 2179361-72-7
M. Wt: 223.20 g/mol
InChI Key: RJWSHUWMLOVFEF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique spiro structure, which consists of a dioxaspirodecane ring system with an amino group and a carboxylate group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 1,4-dioxaspiro[4.5]decane with an amino group donor and a carboxylate group donor in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and scalability. Key parameters, such as reaction time, reagent concentration, and purification methods, are carefully controlled to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions include oxo derivatives, reduced alcohols or aldehydes, and substituted amino derivatives. These products can be further utilized in various applications, including pharmaceuticals and materials science .

Scientific Research Applications

Sodium 8-amino-1,4-dioxaspiro[4

    Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a drug candidate for the treatment of various diseases, including infections and cancer.

    Industry: The compound is utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate: This compound has a similar spiro structure but with a hydroxy group instead of an amino group.

    8-Amino-1,4-dioxaspiro[4.5]-decane-8-carbonitrile: This compound features a nitrile group instead of a carboxylate group.

Uniqueness

Sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate is unique due to its combination of an amino group and a carboxylate group within the spiro structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

2179361-72-7

Molecular Formula

C9H14NNaO4

Molecular Weight

223.20 g/mol

IUPAC Name

sodium;8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C9H15NO4.Na/c10-8(7(11)12)1-3-9(4-2-8)13-5-6-14-9;/h1-6,10H2,(H,11,12);/q;+1/p-1

InChI Key

RJWSHUWMLOVFEF-UHFFFAOYSA-M

Canonical SMILES

C1CC2(CCC1(C(=O)[O-])N)OCCO2.[Na+]

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.